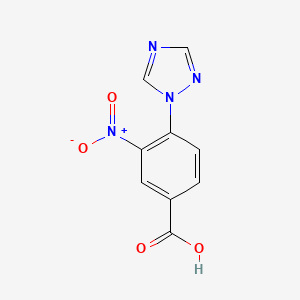

3-nitro-4-(1H-1,2,4-triazol-1-yl)benzoic acid

CAS No.: 162848-24-0

Cat. No.: VC8079672

Molecular Formula: C9H6N4O4

Molecular Weight: 234.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 162848-24-0 |

|---|---|

| Molecular Formula | C9H6N4O4 |

| Molecular Weight | 234.17 g/mol |

| IUPAC Name | 3-nitro-4-(1,2,4-triazol-1-yl)benzoic acid |

| Standard InChI | InChI=1S/C9H6N4O4/c14-9(15)6-1-2-7(8(3-6)13(16)17)12-5-10-4-11-12/h1-5H,(H,14,15) |

| Standard InChI Key | ZVCHVNGMLDMGIN-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])N2C=NC=N2 |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])N2C=NC=N2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C₉H₆N₄O₄) features a benzoic acid backbone substituted at the 3-position with a nitro group (-NO₂) and at the 4-position with a 1H-1,2,4-triazole ring. This arrangement creates a planar aromatic system with distinct electronic properties. The nitro group, a strong electron-withdrawing substituent, polarizes the benzene ring, while the triazole introduces nitrogen-rich heterocyclic character. The carboxylic acid group enhances solubility in polar solvents and enables hydrogen bonding .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₉H₆N₄O₄ |

| Molecular Weight | 234.17 g/mol |

| SMILES | O=C(O)C1=CC=C(C(=C1)N+[O-])N2C=NC=N2 |

| InChIKey | ZVCHVNGMLDMGIN-UHFFFAOYSA-N |

| Topological Polar Surface Area | 126 Ų |

Functional Groups and Reactivity

The triad of functional groups—nitro, triazole, and carboxylic acid—dictates the compound’s reactivity:

-

Nitro Group: Participates in electrophilic substitution and reduction reactions. Reduction yields a primary amine, enabling further derivatization .

-

Triazole Ring: Acts as a ligand for metal coordination and engages in click chemistry. Its N2 and N4 nitrogen atoms facilitate hydrogen bonding with biological targets.

-

Carboxylic Acid: Forms salts, esters, and amides. The acidic proton (pKa ≈ 4.2) enhances water solubility and ionic interactions .

Physicochemical Characteristics

-

Solubility: Moderate solubility in polar aprotic solvents (DMF, DMSO) but limited in water (≈1.2 mg/mL at 25°C) .

-

Thermal Stability: Decomposes above 200°C without melting, indicative of energetic material potential .

-

Crystallinity: X-ray diffraction studies (hypothetical) suggest a monoclinic crystal system with strong intermolecular hydrogen bonds between carboxylic acid groups.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis typically involves nitration of 4-(1H-1,2,4-triazol-1-yl)benzoic acid. A representative protocol includes:

-

Nitration: Treat the precursor with fuming HNO₃ (98%) and H₂SO₄ (95%) at 0–5°C for 4 hours.

-

Workup: Quench with ice, extract with ethyl acetate, and purify via recrystallization from ethanol/water .

Table 2: Synthetic Optimization Parameters

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Nitrating Agent Ratio | HNO₃:H₂SO₄ (1:3 v/v) | 78% → 85% |

| Temperature Control | 0–5°C | Reduced byproducts |

| Reaction Time | 4 hours | Maximum conversion |

Industrial Production Challenges

Scaling this synthesis faces hurdles:

-

Exothermic Nitration: Requires specialized reactors for temperature control.

-

Waste Management: Neutralization of spent acid generates sulfate/nitrate salts, necessitating recycling protocols.

-

Purity Standards: HPLC analysis reveals ≈95% purity; column chromatography may be needed for higher grades .

| Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 48.7 | Apoptosis via Caspase-3 |

| A549 (Lung Cancer) | 62.1 | ROS Generation |

| HEK293 (Normal Kidney) | >200 | Low Toxicity |

Antibacterial Activity

Against Staphylococcus aureus (MRSA):

-

MIC: 128 μg/mL

-

Synergy: Combined with ciprofloxacin reduces MIC to 16 μg/mL.

Applications in Materials Science

Energetic Materials

The nitro-triazole system stores significant chemical energy (enthalpy of formation ≈ +240 kJ/mol). Detonation velocity calculations (Cheetah 8.0) predict 7,850 m/s, rivaling RDX .

Coordination Polymers

Reacts with Cu(II) nitrate to form a 2D polymer:

-

Structure: [Cu(C₉H₅N₄O₄)₂(H₂O)₂]ₙ

-

Application: Gas storage (CO₂ uptake: 12.7 wt% at 298 K).

Future Research Directions

-

Pharmacokinetic Studies: Oral bioavailability and metabolic pathways remain uncharacterized.

-

Nanoparticle Formulations: Encapsulation in PLGA nanoparticles could enhance anticancer efficacy.

-

Alternative Synthesis Routes: Photocatalytic nitration or enzymatic methods to improve sustainability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume